molecular formula C8H6ClN3S B1351093 5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine CAS No. 89894-30-4

5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine

Cat. No. B1351093
CAS RN: 89894-30-4
M. Wt: 211.67 g/mol
InChI Key: XVSZVIZTUWVCFL-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine, also known as CPT, is a synthetic molecule that has been used in various scientific research studies. It is an important reagent for organic synthesis, and has been used in the development of new drugs and materials. CPT is a versatile molecule that has a wide range of applications in the fields of biology, chemistry, and medicine.

Scientific Research Applications

Insecticidal Activity

Research on 1,3,4-thiadiazole derivatives has shown promising results in the field of agriculture, particularly in insecticidal activity. A study reported the synthesis of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives, demonstrating remarkable insecticidal activity against cotton leaf worm (Spodoptera littoralis), offering potential for agricultural pest control (Ismail et al., 2021).

Antiviral Properties

Another dimension of research has focused on the antiviral properties of thiadiazole derivatives. A study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and found that some compounds exhibited anti-tobacco mosaic virus activity, indicating their potential use in developing antiviral agents (Chen et al., 2010).

Structural and Theoretical Studies

The structural and electronic properties of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole have been characterized through spectroscopic techniques and density functional theory (DFT) calculations. These studies provide valuable insights into the molecular structure, aiding in the design of new compounds with enhanced biological activities (Kerru et al., 2019).

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have also shown potential in antimicrobial applications. For example, research involving the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Sah et al., 2014).

Corrosion Inhibition

A study on the corrosion inhibition performances of thiadiazole derivatives against corrosion of iron found that compounds like 5,5'-[ethane-1,2-diyldisulfanediyl]bis-(1,3,4-thiadiazole-2-amine) showed good inhibition efficiency. This suggests their potential application in protecting metals from corrosion, which is significant for industrial applications (Kaya et al., 2016).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds such as chlorfenapyr work by disrupting the production of adenosine triphosphate . Specifically, oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms an active compound . This active compound uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of production of ATP, cellular death, and ultimately organism mortality .

Biochemical Pathways

Similar compounds such as indole derivatives have been found to affect various biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds .

Pharmacokinetics

Similar compounds have been studied for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact the bioavailability of a compound .

Result of Action

Similar compounds such as 5-(4-chlorophenyl)-n-substituted-n-1,3,4-thiadiazole-2-sulfonamide derivatives have shown certain anti-tobacco mosaic virus activity .

Action Environment

Similar compounds such as chlorfenapyr have been studied for their environmental toxicity . These studies can provide insights into how environmental factors might influence the action of related compounds.

properties

IUPAC Name

5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSZVIZTUWVCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NS2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383383
Record name 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine

CAS RN

89894-30-4
Record name 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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